4-Methylpyridine-3-carbohydrazide
Description
4-Methylpyridine-3-carbohydrazide is a pyridine-based carbohydrazide derivative characterized by a methyl group at the 4-position of the pyridine ring and a carbohydrazide (-CONHNH₂) moiety at the 3-position. Its synthesis typically involves condensation reactions between pyridine-3-carboxylic acid hydrazide and aldehydes or ketones under reflux conditions in polar solvents like ethanol .
Key physicochemical properties include:
- Molecular formula: C₈H₁₀N₃O
- Molecular weight: 165.19 g/mol (calculated).
Properties
CAS No. |
6316-67-2 |
|---|---|
Molecular Formula |
C7H9N3O |
Molecular Weight |
151.17 g/mol |
IUPAC Name |
4-methylpyridine-3-carbohydrazide |
InChI |
InChI=1S/C7H9N3O/c1-5-2-3-9-4-6(5)7(11)10-8/h2-4H,8H2,1H3,(H,10,11) |
InChI Key |
XLQIFFOVXRHFJV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NC=C1)C(=O)NN |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)NN |
Other CAS No. |
6316-67-2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physical and Chemical Properties
The table below compares 4-Methylpyridine-3-carbohydrazide with related pyridine and carbohydrazide derivatives:
Key Observations :
- Pyridine-4-carbohydrazide derivatives (e.g., N’-{[2-(piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide) exhibit higher thermal stability (decomposition >180°C) due to extended conjugation .
Preparation Methods
Direct Hydrazinolysis of 4-Methylpyridine-3-Carboxylate Esters
One of the primary methods to prepare this compound is through the reaction of the corresponding ester, 4-methylpyridine-3-carboxylate, with hydrazine hydrate. This reaction typically proceeds under reflux conditions in ethanol or another suitable solvent for several hours (commonly 5–10 hours), leading to the formation of the carbohydrazide via nucleophilic substitution of the ester group by hydrazine.
- Reaction conditions: Reflux in ethanol with excess hydrazine hydrate.
- Duration: Approximately 5 hours or more depending on substrate and scale.
- Yield: High yields are commonly reported, often exceeding 80%.
This method is analogous to the synthesis of related carbohydrazides such as pyrazolo[3,4-b]pyridine-5-carbohydrazide, where the ester is converted to the carbohydrazide by hydrazine hydrate treatment.
Esterification Followed by Hydrazine Hydrate Treatment
In cases where the starting material is the free acid (e.g., 4-methylpyridine-3-carboxylic acid), an initial esterification step is performed to convert the acid to the corresponding ethyl or methyl ester. This is commonly achieved by refluxing the acid with ethanol in the presence of a strong acid catalyst such as concentrated sulfuric acid.
- Step 1: Esterification of 4-methylpyridine-3-carboxylic acid with ethanol and catalytic sulfuric acid under reflux (typically 8 hours).
- Step 2: Conversion of the ester to carbohydrazide by refluxing with hydrazine hydrate in ethanol.
This two-step procedure ensures better handling and higher reactivity of the ester intermediate, facilitating the subsequent hydrazinolysis step.
Condensation Reactions to Form Derivatives
After obtaining this compound, it is often subjected to condensation reactions with various carbonyl compounds (aldehydes or ketones) in ethanol under reflux with catalytic amounts of piperidine or other bases. This leads to the formation of hydrazone derivatives, which are valuable for further synthetic applications.
- Typical conditions: Reflux in ethanol with piperidine catalyst for 8–10 hours.
- Products: Hydrazones with yields ranging from 70% to 90%.
These condensation reactions are widely used to synthesize heterocyclic compounds and have been extensively characterized by NMR and elemental analysis.
Detailed Reaction Scheme and Data Table
| Step | Reactants | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 4-Methylpyridine-3-carboxylic acid + EtOH + H2SO4 | Reflux 8 h | 4-Methylpyridine-3-carboxylate ester | High | Esterification step |
| 2 | Ester + Hydrazine hydrate | Reflux in EtOH, 5–10 h | This compound | >80% | Hydrazinolysis of ester |
| 3 | Carbohydrazide + Aldehyde/Ketone + Piperidine | Reflux in EtOH, 8–10 h | Hydrazone derivatives | 70–90% | Condensation to form hydrazones |
Research Findings and Characterization
- The hydrazinolysis step is highly efficient, producing the carbohydrazide with minimal side reactions.
- NMR spectroscopy (¹H and ¹³C) confirms the presence of characteristic NH protons and carbonyl carbons of the carbohydrazide group.
- The condensation products exhibit distinct imine (CH=N) signals in the ¹H NMR spectrum, confirming successful hydrazone formation.
- Elemental analysis and mass spectrometry data align with the expected molecular formulas, confirming purity and structure.
Q & A
Q. What are the recommended synthetic routes for 4-Methylpyridine-3-carbohydrazide, and how can reaction conditions be optimized?
Methodological Answer:
- Synthetic Routes : The compound can be synthesized via condensation of pyridine-3-carboxylic acid derivatives with hydrazine. For example, analogous hydrazide syntheses involve reacting esters or acyl chlorides with hydrazine hydrate under reflux in ethanol or THF .
- Optimization : Reaction yields (e.g., ~85% in similar hydrazide syntheses) depend on temperature control, stoichiometric ratios, and solvent purity. Lithium aluminum hydride (LiAlH4) in THF has been used for reductions in related pyridine derivatives .
- Key Parameters : Monitor reaction progress via TLC or LCMS to avoid over- or under-reaction .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be observed?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR : Look for the hydrazide NH signal at δ ~9-10 ppm and pyridine ring protons at δ ~7-8.5 ppm. Carbonyl (C=O) typically appears at δ ~165-170 ppm in <sup>13</sup>C NMR .
- LCMS : Confirm molecular ion peaks ([M+H]<sup>+</sup>) and ensure purity >98% using reverse-phase HPLC with UV detection at 254 nm .
- IR Spectroscopy : Stretching vibrations for C=O (~1650 cm<sup>−1</sup>) and N-H (~3200 cm<sup>−1</sup>) validate the hydrazide moiety.
Q. Table 1: Key Spectral Markers
| Technique | Expected Signals | Reference |
|---|---|---|
| <sup>1</sup>H NMR | δ 9.5 ppm (NH), δ 8.2-7.2 ppm (pyridine protons) | |
| LCMS | [M+H]<sup>+</sup> at m/z calculated for C8H10N4O (e.g., 179.1) |
Q. What safety protocols should be followed when handling carbohydrazide derivatives in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection.
- Ventilation : Conduct reactions in a fume hood to avoid inhalation risks .
- Spill Management : Neutralize spills with dilute acetic acid and adsorb with inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How can crystallographic data inconsistencies in this compound structures be resolved using modern refinement tools?
Methodological Answer:
- Refinement Software : Use SHELXL for small-molecule refinement. For twinned crystals, employ the TWIN/BASF commands to model twin domains .
- Validation : Cross-check with ORTEP-3 for thermal ellipsoid visualization and hydrogen-bonding networks .
- Troubleshooting : If R-factors remain high (>5%), re-examine data for absorption errors or incorrect space group assignment .
Q. What computational strategies are recommended for docking studies of this compound with biological targets?
Methodological Answer:
- Docking Software : AutoDock Vina is preferred for its speed and accuracy. Use a Lamarckian genetic algorithm with default parameters .
- Grid Setup : Define the binding site using PyMOL or Chimera, ensuring a 20 Å<sup>3</sup> box around the active site.
- Scoring : Prioritize poses with ΔG ≤ −7.0 kcal/mol and validate via MD simulations for stability .
Q. How should researchers address discrepancies between experimental and theoretical data in the analysis of this compound derivatives?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
